6-Methoxy-1H-indazole

Nitric Oxide Synthase Isomeric Selectivity Enzyme Inhibition

6-Methoxy-1H-indazole (6-MI) is a privileged scaffold in medicinal chemistry, functioning primarily as a versatile synthetic intermediate for kinase inhibitors and PDE4-targeting agents. Unlike its 7-methoxy isomer, 6-MI is characterized by its pronounced lack of inhibitory activity against all three nitric oxide synthase (NOS) isoforms, establishing its unique utility as a negative control in mechanistic studies where NOS inhibition must be excluded.

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
CAS No. 3522-07-4
Cat. No. B1315190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-1H-indazole
CAS3522-07-4
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C=NN2
InChIInChI=1S/C8H8N2O/c1-11-7-3-2-6-5-9-10-8(6)4-7/h2-5H,1H3,(H,9,10)
InChIKeyCYEQSOYROKGJDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxy-1H-indazole (CAS 3522-07-4): A Differentiated Research Chemical for NOS Selectivity Studies and Kinase Inhibitor Synthesis


6-Methoxy-1H-indazole (6-MI) is a privileged scaffold in medicinal chemistry, functioning primarily as a versatile synthetic intermediate for kinase inhibitors and PDE4-targeting agents . Unlike its 7-methoxy isomer, 6-MI is characterized by its pronounced lack of inhibitory activity against all three nitric oxide synthase (NOS) isoforms, establishing its unique utility as a negative control in mechanistic studies where NOS inhibition must be excluded [1]. Its well-defined physicochemical profile (LogP 1.57, pKa 14.29) supports consistent formulation and reliable procurement for drug discovery programs requiring a non-active indazole comparator.

Why 6-Methoxy-1H-indazole Cannot Be Substituted with Other Isomeric Methoxyindazoles for Research Protocols


Simple substitution of 6-Methoxy-1H-indazole with a generic or closely related analog like 7-methoxyindazole (7-MI) is scientifically invalid due to a complete functional inversion in NOS pharmacology. A direct comparative study demonstrated that while 7-MI acts as a potent inhibitor of constitutive NOS isoforms (NOS I and NOS III), 6-MI is 'almost inactive against all three NOS isoforms' [1]. This functional dichotomy—driven solely by the position of the methoxy substituent on the indazole ring—means that using an incorrect isomer introduces unintended NOS inhibition, confounding data in neuroprotection, inflammation, and cardiovascular studies [1]. The procurement of the precise 6-methoxy isomer is therefore critical for experimental integrity.

Quantitative Evidence for 6-Methoxy-1H-indazole Differentiation: Selecting the Right Isomer for NOS-Related Research


6-Methoxy vs. 7-Methoxyindazole: NOS Isoform Inhibition Potency

In a direct head-to-head evaluation, 6-Methoxy-1H-indazole (6-MI) was compared with its 7-methoxy isomer (7-MI) for inhibitory activity against purified recombinant neuronal (NOS I), inducible (NOS II), and endothelial (NOS III) nitric oxide synthases. 6-MI exhibited negligible inhibition across all isoforms, in stark contrast to the potent, selective inhibition exhibited by 7-MI [1].

Nitric Oxide Synthase Isomeric Selectivity Enzyme Inhibition

Comparative Physicochemical Profile: 6-MI vs. 7-MI as a Synthetic Intermediate

6-Methoxy-1H-indazole (6-MI) and 7-Methoxy-1H-indazole (7-MI) share near-identical predicted physicochemical properties, including a LogP of approximately 1.57 and topological polar surface area (TPSA) of 37.9 Ų . This similarity ensures that 6-MI can serve as a seamless physicochemical surrogate for 7-MI in synthetic pathway development or formulation studies where a pharmacologically inactive analog is required to deconvolute target engagement from physicochemical effects.

LogP Drug-likeness Synthetic Accessibility

Synthetic Utility: 6-MI as a Key Intermediate for Kinase Inhibitor Libraries

Patent literature explicitly identifies 6-Methoxy-1H-indazole as a core building block for the synthesis of kinase inhibitors targeting JAK2 and MNK1/2 [1]. In contrast, the 7-methoxy isomer is predominantly cited in the context of NOS inhibition. This divergence in downstream applications is a direct consequence of the 6-methoxy group's ability to engage in specific binding interactions within the ATP-binding pocket of kinases, a feature not exploited by the 7-substituted analog.

Kinase Inhibitors Patent Analysis Building Block

Optimal Application Scenarios for 6-Methoxy-1H-indazole (3522-07-4) Based on Quantitative Evidence


Negative Control for In Vitro and In Vivo NOS Inhibition Studies

When establishing the role of nitric oxide in a biological pathway, it is essential to include a compound that shares the core indazole scaffold but lacks NOS inhibitory activity. 6-MI, confirmed to cause less than 10% inhibition of NOS activity at high concentrations (up to 1 mM), is the ideal negative control to pair with the active inhibitor 7-MI, ensuring that any observed pharmacological effects are truly due to NOS inhibition and not off-target interactions of the indazole nucleus [1].

Development of Selective Kinase Inhibitors via the 6-Methoxy Indazole Scaffold

Medicinal chemistry teams developing MNK1, JAK2, or ROCK inhibitors can procure 6-MI as the optimal starting material. Its 6-methoxy substituent is a critical pharmacophoric element for engaging the hinge region of these kinases, as evidenced by its prominent role in patent-protected chemical series. Using the 7-methoxy analog would necessitate a divergent, less precedented synthetic route and likely fail to yield potent kinase inhibition [1].

ADME Surrogate for 7-Methoxyindazole in Lead Optimization

During the lead optimization phase, the near-identical LogP (1.57) and TPSA (37.9 Ų) values of 6-MI and 7-MI make 6-MI an invaluable, pharmacologically silent surrogate. Procurement of 6-MI allows pharmacokinetic and formulation scientists to study the absorption, distribution, and metabolism of the methoxyindazole chemotype without the confounding biological effects of NOS modulation, thus isolating physicochemical properties from pharmacodynamics [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methoxy-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.